molecular formula C6H13O9P B1212688 (2,3,4,5,6-Pentahydroxycyclohexyl) dihydrogen phosphate CAS No. 573-35-3

(2,3,4,5,6-Pentahydroxycyclohexyl) dihydrogen phosphate

Cat. No. B1212688
CAS RN: 573-35-3
M. Wt: 260.14 g/mol
InChI Key: INAPMGSXUVUWAF-GCVPSNMTSA-N
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Description

(2,3,4,5,6-Pentahydroxycyclohexyl) dihydrogen phosphate is a natural product found in Arabidopsis thaliana and Helianthus annuus . It has a molecular formula of C6H13O9P and a molecular weight of 260.14 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is (2,3,4,5,6-pentahydroxycyclohexyl) dihydrogen phosphate . The InChI representation is InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14) . The canonical SMILES representation is C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O .


Physical And Chemical Properties Analysis

This compound has a density of 2.0±0.1 g/cm³ . Its boiling point is 517.4±60.0 °C at 760 mmHg . The vapour pressure is 0.0±3.1 mmHg at 25°C . The enthalpy of vaporization is 90.9±6.0 kJ/mol . The flash point is 266.7±32.9 °C . The index of refraction is 1.651 . The molar refractivity is 46.9±0.4 cm³ . It has 9 hydrogen bond acceptors and 7 hydrogen bond donors . It has 2 freely rotating bonds . The polar surface area is 178 Ų . The polarizability is 18.6±0.5 10^-24 cm³ . The surface tension is 137.1±5.0 dyne/cm . The molar volume is 128.4±5.0 cm³ .

Scientific Research Applications

1. Catalyst in Organic Synthesis

A new acidic ionic liquid, 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate ([H2-DABCO][H2PO4]2), was developed and characterized. It demonstrated its utility as a reusable catalyst, promoting the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, which are important biologically active compounds in the pharmaceutical industry. This process offers advantages such as high yields, short reaction times, and simple procedures, using a catalyst that's easy and cheap to prepare (Shirini, Langarudi, & Daneshvar, 2017).

2. Fluorescent Sensing of Dihydrogen Phosphate

The sensitive and selective detection of dihydrogen phosphate (H2PO4−) is of significant interest due to its role in various chemical and biological processes. Fluorescent methods for detecting H2PO4− have many advantages, including simplicity and the ability to determine low levels. The review discusses the progress in developing H2PO4− fluorescent sensors based on organic scaffolds for sensing in both organic and aqueous solutions. It categorizes the sensors into intensity-based "turn-off" and "turn-on" fluorescent sensors, as well as ratiometric fluorescent sensors (Zhang et al., 2014).

3. Binding Studies with Polyammonium Macrocycle

A study showcased the binding of dihydrogen phosphate with a simple hexaaza polyammonium macrocycle. This complex, characterized by intricate hydrogen-bonding networks, revealed high formation constants for complexes formed between the macrocycle and phosphate species at various pH levels. Such binding behaviors are crucial for understanding the interactions of dihydrogen phosphate in biological systems and can inform the design of novel receptors or catalysts (Gerasimchuk et al., 2000).

4. Detection and Characterization of Phosphate Metabolites

A novel strategy was developed using 3-aminomethyl pyridine (AMPy) derivatization coupled with hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) for the determination of multiple types of phosphate metabolites. This approach, which improves the stability and detection limits of phosphate metabolites, could significantly advance the study of biological processes and drug mechanisms (Sheng et al., 2021).

properties

IUPAC Name

(2,3,4,5,6-pentahydroxycyclohexyl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAPMGSXUVUWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862219
Record name Inositol, 1-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13004-72-3
Record name Inositol, 1-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3,4,5,6-Pentahydroxycyclohexyl) dihydrogen phosphate
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(2,3,4,5,6-Pentahydroxycyclohexyl) dihydrogen phosphate
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(2,3,4,5,6-Pentahydroxycyclohexyl) dihydrogen phosphate
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(2,3,4,5,6-Pentahydroxycyclohexyl) dihydrogen phosphate
Reactant of Route 5
(2,3,4,5,6-Pentahydroxycyclohexyl) dihydrogen phosphate
Reactant of Route 6
(2,3,4,5,6-Pentahydroxycyclohexyl) dihydrogen phosphate

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